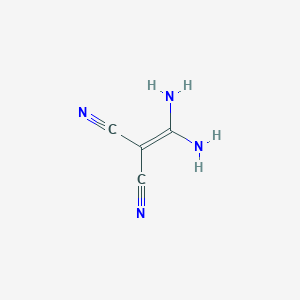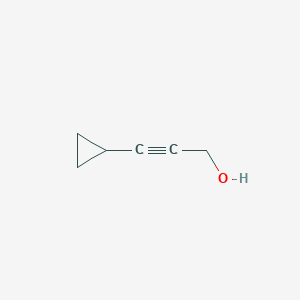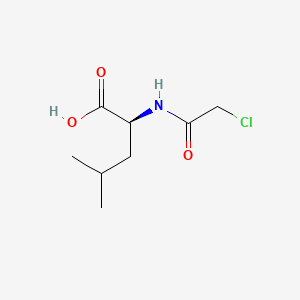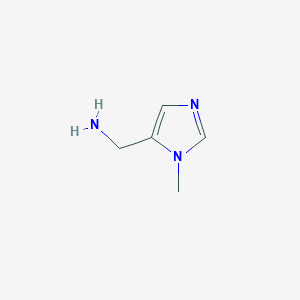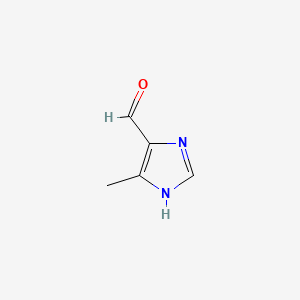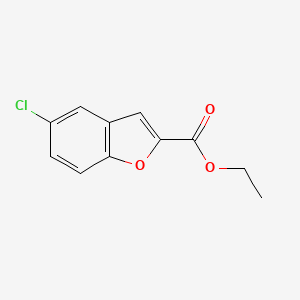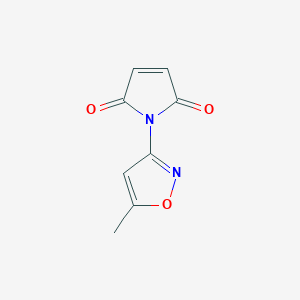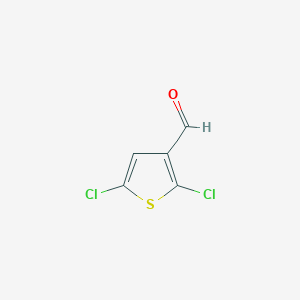
2,5-Dichlorothiophène-3-carbaldéhyde
Vue d'ensemble
Description
2,5-Dichlorothiophene-3-carbaldehyde (2,5-DCTC) is an organic compound commonly used in scientific research. It is a member of the thiophene family, a class of aromatic compounds that are widely used in the synthesis of other compounds. 2,5-DCTC has a wide range of applications in scientific research, including in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of drugs. In addition, it has also been used to develop new drugs and to study the advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
Synthèse de dérivés de pyrazole
L'une des applications importantes du 2,5-Dichlorothiophène-3-carbaldéhyde est la synthèse de dérivés de pyrazole . Une nouvelle série de 3-(2,5-dichlorothiophène-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides a été synthétisée soit par réaction des (E)-3-aryl-1-(2,5-dichlorothiophène-3-yl)prop-2-én-1-ones avec la thiosemicarbazide, soit par réaction monotope du 3-acétyl-2,5-dichlorothiophène avec l'aldéhyde correspondant et la thiosemicarbazide .
Synthèse de dérivés de thiazole
Le this compound est également utilisé dans la synthèse de dérivés de thiazole . Les 2-(3-(2,5-dichlorothiophène-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phénylthiazoles ont été synthétisés avec des rendements de 46 à 89 % par reflux des carbothioamides avec la 2-bromoacétophénone .
Applications antimicrobiennes
Les composés synthétisés à partir du this compound ont montré des propriétés antimicrobiennes . Par exemple, le composé (3b) a présenté une activité modérée contre Bacillus subtilis et Penicillium fimorum .
Applications antioxydantes
Les composés synthétisés à partir du this compound ont également montré des propriétés antioxydantes . Les composés (2a) et (2e) ont présenté l'activité antioxydante la plus puissante, avec respectivement 95,2 % et 96,3 % .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire des nouveaux composés avec la cytochrome P450 14 alpha-stérol déméthylase (CYP51) ont été réalisées pour évaluer leur possibilité en tant que médicaments et pour mettre en œuvre des améliorations structurelles à cette fin . Tous les composés synthétisés ont présenté une bonne affinité avec (CYP51), notamment les composés (3a) et (3b) ont montré la plus grande affinité avec les énergies de liaison les plus faibles .
Développement de médicaments
Les résultats des études d'amarrage moléculaire suggèrent que les composés synthétisés à partir du this compound pourraient potentiellement être utilisés dans le développement de médicaments . La forte affinité des composés avec CYP51 indique leur potentiel en tant que médicaments .
Mécanisme D'action
Propriétés
IUPAC Name |
2,5-dichlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQASYUHZFSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383883 | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61200-60-0 | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

